Imidazo[1,2-a]pyridine-2-carbohydrazide
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Overview
Description
Imidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the imidazo[1,2-a]pyridine family, known for its broad spectrum of pharmacological properties, including anxiolytic, antiulcer, anti-mycobacterial, antiviral, anti-inflammatory, and anticancer activities .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives have been found to exhibit cytotoxic activity against various human cancer cells . The most potent compound, 7d, was found to interact with PDGFRA (Platelet-derived growth factor receptor A), a cell surface tyrosine kinase receptor involved in cellular proliferation, differentiation, and survival .
Mode of Action
The compound 7d interacts with key residues Lys627 and Asp836 of PDGFRA . This interaction likely inhibits the kinase activity of PDGFRA, disrupting its signaling pathway and leading to an anti-proliferative effect on cancer cells .
Biochemical Pathways
The inhibition of PDGFRA disrupts its downstream signaling pathways, which are crucial for cell proliferation and survival . This disruption leads to an increase in the number of cells in the G0/G1 phase of the cell cycle and induces apoptosis .
Pharmacokinetics
The compound 7d exhibited cytotoxic potential with ic50 values of 226 µM and 134 µM against MCF-7 and HT-29 cells, respectively . , suggesting a favorable therapeutic window.
Result of Action
The result of the action of this compound derivatives is the induction of apoptosis in cancer cells . Specifically, compound 7d increased the number of MCF-7 cells in the G0/G1 phase and induced apoptosis in these cells .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine-2-carbohydrazide interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Cellular Effects
This compound has been shown to have cytotoxic activity against various cancer cells . It has been found to increase the number of MCF-7 cells in the G0/G1 phase and induce apoptosis in these cells .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with key residues of biomolecules . For instance, it has been found to target PDGFRA, with Lys627 and Asp836 being key residues interacting with the compound .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to have a long-lasting inhibitory effect on bovine Babesia parasites in vitro growth up to 4 days after treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-2-carbohydrazide typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One efficient method includes the use of cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This method is catalyst-free and highlights operational simplicity, clean reaction profiles, and the use of environmentally benign solvents .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of imidazo[1,2-a]pyridine-2-carboxylic acid.
Reduction: Formation of imidazo[1,2-a]pyridine-2-carbohydrazine.
Substitution: Formation of N-alkyl or N-acyl this compound derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine-6-carbohydrazide
- Imidazo[1,2-a]pyrimidine-7-carbohydrazide
- Imidazo[1,2-a]pyridine-2-carbohydrazine
Comparison: Imidazo[1,2-a]pyridine-2-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide moiety, which imparts distinct biological activities. Compared to its analogs, it exhibits higher cytotoxic potential and better selectivity towards cancer cells .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-11-8(13)6-5-12-4-2-1-3-7(12)10-6/h1-5H,9H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZQESDITRQWDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the primary biological activities of Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives explored in the research?
A1: The research primarily investigates the antifungal [] and corrosion inhibition properties [, ] of this compound derivatives.
Q2: How does the structure of this compound lend itself to modifications for improving its activity?
A2: The structure of this compound allows for various modifications at different positions. Researchers have synthesized derivatives by introducing substituents on the hydrazinecarbothioamide group, incorporating thiazolidinone rings, and adding phenyl-oxadiazole moieties. [] These modifications aim to enhance the antifungal activity by potentially influencing target binding and other pharmacophoric properties. Similarly, modifications involving the introduction of bromine and methoxyphenyl groups are explored for corrosion inhibition applications. [, ]
Q3: Can you elaborate on the antifungal activity observed in some this compound derivatives?
A3: Certain derivatives, particularly hydrazinecarbothioamide derivatives like 4h and 4f, demonstrated notable activity against Microsporum canis. [] While the exact mechanism of action is not fully elucidated in the research, the variations in activity observed with different substituents suggest the importance of specific structural features for interacting with fungal targets.
Q4: What computational chemistry approaches have been applied to study this compound derivatives?
A4: Researchers have utilized computational methods, including molecular docking studies, to investigate the potential binding modes and interactions of this compound derivatives with biological targets like Tyrosinase. [] These computational insights help in understanding structure-activity relationships and guiding the design of new derivatives with improved activity.
Q5: Beyond antifungal and corrosion inhibition, are there other potential applications being explored for this compound derivatives?
A5: Yes, research indicates potential applications of this compound derivatives in the development of chemical sensors. For instance, a mixture of benzaldehyde and Imidazo[1,2-a]pyridine has shown promise as a colorimetric and fluorescent sensor for detecting fluoride ions. []
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